Ethylzinc bromide, 0.50 M in THF
Description
Historical Development of Organometallic Chemistry and Organozinc Compounds
The field of organometallic chemistry traces its roots back to the 18th century with the accidental synthesis of the first organometallic compound, cacodyl, by French chemist Louis Claude Cadet de Gassicourt in 1757. libretexts.org However, it was the work of Edward Frankland in 1849 that marked a pivotal moment. He was the first to intentionally synthesize an organometallic compound, diethylzinc (B1219324), which also represented the first compound with a metal-to-carbon sigma bond. digitellinc.comresearchgate.net This discovery laid the foundation for the theory of valence. digitellinc.com Frankland's initial synthesis involved the reaction of ethyl iodide with zinc metal, producing a volatile and pyrophoric liquid. wikipedia.org
Over the following decades, the field expanded with notable contributions. In 1858, James Alfred Wanklyn reported the first synthesis of a zincate nucleophile. digitellinc.com Aleksandr Mikhailovich Butlerov and his students at Kazan Imperial University pioneered the synthesis of tertiary alcohols using organozinc reagents and acid chlorides. digitellinc.comillinois.edu This work was further extended by his student, Aleksandr Mikhailovich Zaitsev, to include aldehydes and formate (B1220265) esters for the synthesis of secondary alcohols. digitellinc.com A significant advancement came with Sergei Nikolaevich Reformatskii, who developed the enduring Reformatsky reaction by using α-halocarboxylate esters with organozinc reagents. digitellinc.com The development of organometallic chemistry continued with the discovery of nickel carbonyl by Ludwig Mond in 1890 and the introduction of organomagnesium compounds (Grignard reagents) by Victor Grignard, which earned him the Nobel Prize in 1912. wikipedia.org
Role of Organozinc Reagents in Modern Organic Synthesis
Organozinc reagents have become indispensable tools in modern organic synthesis due to their versatility in forming carbon-carbon bonds. researchgate.netsigmaaldrich.com They participate in a wide array of reactions, including addition, substitution, and coupling reactions. researchgate.netslideshare.net One of their key advantages is their enhanced chemoselectivity and milder reactivity compared to more polar organometallic species like Grignard and organolithium reagents. wikipedia.orgacs.org This allows for a high tolerance of various functional groups such as nitriles, esters, amides, and ketones within the reacting molecules. sigmaaldrich.com
Their utility is prominent in several named reactions. The Negishi coupling , a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-carbon bonds. sigmaaldrich.com The Fukuyama coupling provides a route to ketones from thioesters. wikipedia.org The Barbier reaction , similar to the Grignard reaction, involves the in-situ generation of the organozinc reagent in the presence of a carbonyl substrate, offering the advantage of a one-pot process that can even be conducted in water. wikipedia.orgsciencemadness.org The Reformatsky reaction utilizes an organozinc enolate to synthesize β-hydroxy esters. wikipedia.org The Simmons-Smith reaction employs an organozinc carbenoid to convert alkenes into cyclopropanes. researchgate.net The development of highly reactive "Rieke Zinc" has further expanded the scope of organozinc chemistry by enabling the direct reaction of less reactive alkyl and aryl bromides and chlorides with zinc metal. sigmaaldrich.com
Specific Context of Ethylzinc (B8376479) Bromide (EtZnBr) as a Key Synthetic Tool
Ethylzinc bromide (C2H5ZnBr) is a specific and important organozinc reagent used in organic synthesis. It serves as a nucleophile, providing an ethyl group for the formation of new carbon-carbon bonds. Its applications are found in various areas of organometallic chemistry and organic synthesis. For instance, it can be used in coupling reactions and as a precursor for the synthesis of other organozinc compounds. The reactivity of ethylzinc bromide can be influenced by the method of its preparation and the solvent system used.
Influence of the Tetrahydrofuran (B95107) (THF) Solvent System on Reagent Properties and Reactivity
The choice of solvent is critical in organometallic chemistry, and tetrahydrofuran (THF) plays a significant role in modulating the properties and reactivity of organozinc reagents like ethylzinc bromide. acs.orgd-nb.info THF, a cyclic ether, is a polar aprotic solvent capable of coordinating to the metal center. ontosight.aiquora.com This coordination has several important consequences:
Stabilization and Solubilization: THF stabilizes the organozinc species in solution, preventing their aggregation and precipitation. d-nb.infoontosight.ai This is crucial for maintaining the reagent's availability for reaction. For many organozinc reagents, including ethylzinc bromide, being in a THF solution is a common and stable formulation. sigmaaldrich.com
Enhanced Reactivity: By solvating the zinc cation, THF can increase the carbanionic character of the ethyl group, making the reagent more nucleophilic and thus more reactive. quora.com The solvent can influence the Schlenk equilibrium, which dictates the distribution of species in solution (R2Zn, RZnX, and ZnX2). wikipedia.org
Influence on Reaction Mechanisms: The coordinating ability of THF can affect the transition states of reactions, thereby influencing reaction rates and selectivities. ontosight.ai Studies have shown that the solvent can play a role in the rate of oxidative addition of organic halides to zinc metal and the subsequent solubilization of the organozinc intermediates. nih.gov While continuum solvent models are often inadequate, explicit solvation models that account for the dynamic coordination of THF molecules are necessary to accurately describe the behavior of organozinc reagents in solution. acs.org
In comparison to other ether solvents like diethyl ether, THF's higher polarity and stronger coordinating ability can lead to different reactivity profiles for organometallic reagents. quora.com The use of THF has been instrumental in the success of many organometallic reactions, including those involving Grignard reagents, and its principles apply to organozinc chemistry as well. acs.org
Structure
2D Structure
Properties
IUPAC Name |
bromozinc(1+);ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5.BrH.Zn/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTKGHMBIYUSHN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH2-].[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Preparation and in Situ Generation of Ethylzinc Bromide in Thf
Direct Insertion of Activated Zinc into Ethyl Halidesorganic-chemistry.orgacs.orgresearchgate.netresearchgate.net
The most straightforward and atom-economical method for preparing ethylzinc (B8376479) bromide is the direct oxidative insertion of zinc metal into the carbon-halogen bond of an ethyl halide, such as ethyl bromide or ethyl iodide. google.com This reaction is analogous to the formation of Grignard reagents and traces its roots to the first synthesis of an organozinc compound, diethylzinc (B1219324), by Edward Frankland in 1848, who heated ethyl iodide with zinc metal. acs.orgwikipedia.org For the reaction to proceed efficiently, particularly with less reactive halides like ethyl bromide, activation of the zinc metal is essential to remove the passivating layer of zinc oxide on its surface and to increase its surface area. google.com
Commercially available zinc powder or dust often exhibits low reactivity due to surface oxidation. Therefore, an activation step is crucial for achieving efficient and reproducible insertion reactions. google.com
Rieke Zinc : A highly reactive form of zinc, known as Rieke zinc, is prepared by the chemical reduction of a zinc salt, typically zinc chloride (ZnCl₂), with a potent reducing agent like lithium or potassium metal in a suitable solvent, often in the presence of an electron carrier such as naphthalene. google.comwikipedia.orge-bookshelf.de This process generates a fine, black powder of zinc with a high surface area that is free from oxide layers. google.com Rieke zinc is reactive enough to undergo oxidative addition with a variety of organic halides, including the less reactive alkyl bromides and chlorides, which are often unreactive toward unactivated zinc. sigmaaldrich.com The use of Rieke zinc allows the preparation of ethylzinc bromide from ethyl bromide under mild conditions. google.com
Other Activation Methods : Before the development of Rieke zinc, other methods were employed. The historic zinc-copper couple, used by Frankland, is one such method. wikipedia.org More contemporary chemical activation techniques involve treating zinc dust with reagents like 1,2-dibromoethane (B42909), iodine, or chlorotrimethylsilane (B32843) to etch the metal surface and remove the oxide layer. acs.orggoogle.com
| Activation Method | Description | Typical Precursors | Key Advantage | Reference |
|---|---|---|---|---|
| Rieke Zinc | Reduction of ZnCl₂ with an alkali metal (e.g., Li, K). | ZnCl₂, Lithium, Naphthalene | High reactivity, enables use of alkyl bromides/chlorides. | google.comwikipedia.org |
| Chemical Etching | Treatment of zinc dust with an activating agent. | Zinc dust, I₂, 1,2-dibromoethane | Simpler procedure than Rieke method. | acs.orggoogle.com |
| Zinc-Copper Couple | An alloy of zinc and copper. | Zinc dust, Copper(I) salt | Classic method, effective for reactive halides. | wikipedia.org |
The efficiency of the direct insertion of zinc into ethyl halides is highly dependent on the reaction conditions. Key variables include the solvent, temperature, and the presence of salt additives.
Solvent and Temperature : THF is the most commonly used solvent for these reactions, as it effectively solvates the resulting organozinc species. organic-chemistry.orgijmpronline.com The optimal reaction temperature is a function of the halide's reactivity; primary alkyl iodides may require temperatures around 40°C, whereas more reactive benzylic bromides can react at 0°C. ijmpronline.com
Lithium Chloride as an Additive : A significant advancement in this methodology was the discovery by Knochel and coworkers that the addition of lithium chloride (LiCl) dramatically accelerates the reaction and improves yields. organic-chemistry.org The use of Zn powder in the presence of LiCl in THF enables a simple, high-yielding preparation of organozinc reagents from less expensive and more stable alkyl bromides at moderate temperatures (25–50 °C). organic-chemistry.orgijmpronline.com Mechanistic studies, including single-particle fluorescence microscopy, have revealed that LiCl does not act by cleaning the zinc surface but rather by facilitating the dissolution of the initially formed organozinc halide from the metal surface. nih.govnsf.gov This is achieved through the formation of a more soluble ate-complex (EtZnBr·LiCl), which prevents the product from passivating the zinc surface and allows the reaction to proceed continuously. organic-chemistry.orgnih.govnsf.gov
| Condition | Parameter | Effect on Ethylzinc Bromide Synthesis | Reference |
|---|---|---|---|
| Solvent | THF | Standard and effective solvent for solvating the organozinc reagent. | organic-chemistry.org |
| Temperature | 25-50 °C | Optimal range for reacting ethyl bromide with activated zinc, especially with LiCl. | organic-chemistry.orgijmpronline.com |
| Additive | LiCl (Stoichiometric) | Significantly increases reaction rate and yield by forming soluble ate-complexes, preventing surface passivation. | organic-chemistry.orgnih.govnsf.gov |
| Starting Material | Ethyl Bromide vs. Ethyl Iodide | Ethyl bromide is less expensive but less reactive, often requiring LiCl for efficient reaction. Ethyl iodide is more reactive but more costly. | organic-chemistry.orgijmpronline.com |
Transmetalation Routes from Other Organometallic Precursorsorganic-chemistry.orgacs.orggoogle.come-bookshelf.densf.govuni-muenchen.de
Transmetalation provides a powerful and versatile alternative to direct zinc insertion. This approach involves the transfer of an ethyl group from a more electropositive metal, such as lithium or magnesium, to a zinc salt, typically zinc bromide (ZnBr₂). sigmaaldrich.com This method is particularly valuable as it often offers greater tolerance for sensitive functional groups within the molecule compared to the precursor organometallic reagents. wikipedia.org
A halogen-zinc exchange reaction involves the reaction of an organic halide with a pre-formed organozinc compound, such as diethylzinc (Et₂Zn). researchgate.netresearchgate.net In this process, an equilibrium is established where the zinc atom is exchanged for a halogen atom on another organic molecule. While less common for preparing simple alkylzinc halides like ethylzinc bromide, this method is very effective for synthesizing more complex or functionalized organozinc reagents under exceptionally mild conditions, thereby preserving sensitive functional groups like esters or nitriles. nih.gov Reagents such as triorganozincates (R₃ZnLi) are particularly effective for these transformations. researchgate.net
This method proceeds in two distinct steps. First, an organolithium reagent (ethyllithium) is prepared via the reaction of an ethyl halide with an alkyllithium reagent (like n-butyllithium) or with lithium metal. In the second step, this highly reactive ethyllithium (B1215237) is treated with a zinc salt, such as zinc bromide, in THF. The transmetalation occurs rapidly to yield the desired ethylzinc bromide and lithium bromide. ijmpronline.com While effective, the utility of this method is constrained by the high reactivity of the intermediate organolithium species, which is incompatible with many electrophilic functional groups. sigmaaldrich.comijmpronline.com
The most common and practical transmetalation route for preparing ethylzinc bromide involves a magnesium-zinc (B8626133) exchange. This process begins with the preparation of the corresponding Grignard reagent, ethylmagnesium bromide (EtMgBr). This is achieved by reacting ethyl bromide with magnesium turnings in an ether solvent like THF. libretexts.orgsigmaaldrich.com
The resulting solution of ethylmagnesium bromide is then added to a solution of zinc bromide in THF. The transmetalation reaction proceeds smoothly to afford ethylzinc bromide and magnesium bromide (MgBr₂). researchgate.netijmpronline.com This method is widely used due to the ready availability of the starting materials and the operational simplicity of Grignard reagent formation. The organozinc reagents formed via this route are generally less reactive and more selective than their Grignard precursors, which expands their synthetic utility. wikipedia.org
Chemo- and Regioselective Considerations in Reagent Formation
The formation of ethylzinc bromide via the direct reaction of ethyl bromide with zinc metal is a process where regioselectivity is inherently unambiguous due to the presence of a single carbon-bromine bond in the starting material. However, the chemoselectivity of the oxidative addition of zinc is a critical factor, particularly when more complex substrates containing multiple reactive sites are considered.
The efficiency of organozinc reagent formation is notably enhanced for alkyl or aryl halides that bear electron-withdrawing substituents, such as nitriles and esters. wikipedia.org This facilitation is attributed to the increased electrophilicity of the carbon atom bonded to the halogen, making it more susceptible to nucleophilic attack by the zinc metal.
A crucial aspect for ensuring a successful and chemoselective reaction is the activation of the zinc metal. wikipedia.org Commercially available zinc powder often has a passivating layer of zinc oxide on its surface, which can hinder the reaction. Various methods have been developed to activate the zinc, thereby increasing its reactivity and ensuring that the oxidative addition occurs preferentially at the carbon-halogen bond. wikipedia.orggoogle.com
Table 1: Selected Methods for Zinc Activation
| Activation Method | Reagents/Procedure | Application Notes | Source |
|---|---|---|---|
| Rieke® Zinc | In situ reduction of ZnCl₂ with potassium | Produces a highly reactive, finely divided zinc powder. Useful for Negishi and Fukuyama couplings. | wikipedia.org |
| Chemical Activation | Treatment with 1,2-dibromoethane and trimethylsilyl (B98337) chloride (TMSCl) | A common laboratory method to clean the zinc surface and initiate the reaction. | google.com |
| Zinc-Copper Couple | Alloying zinc with copper | A classical method for activating zinc, famously used in the Simmons-Smith reaction. | wikipedia.org |
Control of Reagent Speciation and Purity in THF Solution
Solutions of ethylzinc bromide in tetrahydrofuran (B95107) (THF) are not composed of a single, simple species. Instead, their composition is governed by a complex dynamic equilibrium known as the Schlenk equilibrium. wikipedia.orgwikipedia.org This equilibrium dictates the distribution of different organozinc species in the solution, significantly impacting the reagent's reactivity.
The fundamental Schlenk equilibrium for ethylzinc bromide is represented as:
2 EtZnBr ⇌ Et₂Zn + ZnBr₂
In THF, the solvent molecules play a crucial role by coordinating to the zinc center. wikipedia.orgnih.gov This solvation generally favors the existence of the mixed organozinc halide species, EtZnBr(THF)ₓ. wikipedia.orgchemeurope.com However, the position of this equilibrium is sensitive to several factors, including concentration, temperature, and the presence of other coordinating agents or salts. wikipedia.org At higher concentrations, the formation of dimers and higher oligomeric structures further complicates the speciation. wikipedia.orgchemeurope.com
Computational studies on analogous Grignard reagents in THF have shown that the solvent is a direct and key player in the mechanism, with ligand exchange occurring at asymmetrically solvated, pentacoordinated metal centers. nih.gov The dynamics of the solvent molecules contribute to a relatively flat free energy profile for the equilibrium, allowing for the facile interconversion of species. nih.gov
Control over this speciation is paramount for reproducible and predictable reactivity. One method to influence the equilibrium is through the addition of a strong coordinating agent like 1,4-dioxane. Dioxane forms an insoluble complex with zinc bromide (ZnBr₂), causing it to precipitate from the solution. This removal of ZnBr₂ from the equilibrium drives the reaction to the right, yielding a solution predominantly containing diethylzinc (Et₂Zn). wikipedia.orgchemeurope.com Similarly, thermal disproportionation of ethylzinc bromide has been utilized as a method to synthesize high-purity diethylzinc, indicating that temperature can also be used to control speciation. google.com
Purity, particularly the removal of other metal salts, is another critical consideration. When organozinc reagents are prepared via transmetallation, for example, from an ethylmagnesium halide and zinc bromide, the resulting solution contains magnesium halide salts. reddit.com These salts can be removed by precipitation with dioxane, a technique that improves the purity of the final organozinc reagent solution. reddit.com
Table 2: Species in a THF Solution of Ethylzinc Bromide and Factors Influencing Speciation
| Species | Formula | Factors Favoring Formation | Source |
|---|---|---|---|
| Ethylzinc bromide | EtZnBr | Ethereal solvents like THF, lower concentrations. | wikipedia.orgchemeurope.com |
| Diethylzinc | Et₂Zn | Addition of dioxane (precipitates ZnBr₂), thermal disproportionation. | google.comwikipedia.org |
| Zinc Bromide | ZnBr₂ | Forms in equilibrium with Et₂Zn from EtZnBr. | wikipedia.orgwikipedia.org |
Fundamental Reactivity and Mechanistic Investigations of Ethylzinc Bromide in Thf
Nucleophilic Addition Reactions
As a nucleophile, ethylzinc (B8376479) bromide can add to polarized unsaturated functional groups, most notably carbonyls and activated alkenes. Organozinc reagents are generally less reactive than their organolithium or Grignard counterparts, which often imparts higher selectivity. wikipedia.org
The addition of organozinc reagents to carbonyl compounds such as aldehydes and ketones is a fundamental method for carbon-carbon bond formation, leading to the synthesis of alcohols. taylorfrancis.com While dialkylzincs, particularly diethylzinc (B1219324), are extensively studied in catalytic asymmetric additions to aldehydes, ethylzinc bromide exhibits similar reactivity, although it may require activation or mediation. taylorfrancis.comnih.gov
The general reactivity of organozinc reagents towards carbonyls can be low, but the presence of catalysts or mediators can significantly enhance reaction rates and control stereoselectivity. taylorfrancis.com For instance, the addition of organozinc reagents to aldehydes can be promoted by chiral catalysts to produce chiral secondary alcohols with high enantioselectivity. nih.gov The development of such catalytic systems has made the asymmetric addition of dialkylzincs to aldehydes a well-established synthetic method. nih.gov However, the corresponding additions to ketones remain a more challenging area of research. nih.gov
Research in this area has led to the development of various chiral ligands and catalysts that enable highly enantioselective additions. Although much of the literature focuses on dialkylzincs, the principles extend to ethylzinc bromide.
Table 1: Research Findings on Stereoselective Additions to Carbonyls
| Catalyst/Ligand Type | Substrate | Key Finding | Reference |
| Chiral Amino Alcohols | Aldehydes | Highly enantioselective alkynylzinc additions. | nih.gov |
| TADDOL-based Polymers | Benzaldehyde (B42025) | High and stable enantioselectivity for diethylzinc addition. | nih.gov |
| Ti(IV) Mediation | Carbonyl Compounds | Promotes reaction of alkylzinc iodides with carbonyls to yield hydroxyesters or lactones. | taylorfrancis.com |
Ethylzinc bromide, like other organozinc reagents, can participate in conjugate or 1,4-addition reactions, particularly with α,β-unsaturated carbonyl compounds. researchgate.net This mode of addition is often favored over the 1,2-addition (direct attack on the carbonyl carbon), a characteristic that distinguishes organozinc reagents from more reactive organometallics. researchgate.net The reaction of an organozinc reagent with an enone first generates a zinc enolate, which can then be trapped by an electrophile. rsc.org
Tandem reactions involving an initial conjugate addition followed by an intramolecular or intermolecular reaction of the resulting zinc enolate have been developed as powerful synthetic strategies. rsc.org For example, the zinc enolate formed from the copper-catalyzed conjugate addition of diethylzinc to cyclohexenone can be reacted with various electrophiles. rsc.org This reactivity profile allows for the construction of complex molecular architectures in a single operational sequence.
Table 2: Research Findings on Conjugate Addition Reactions
| Reaction Type | Substrate | Key Finding | Reference |
| Enantioselective Conjugate Addition | Cyclohexenone | Cu(OTf)₂-catalyzed addition of diethylzinc using a chiral phosphoamidate ligand generates a chiral zinc enolate. | rsc.org |
| Tandem Conjugate Addition/Alkylation | α,β-Unsaturated Ketones | The intermediate zinc enolate can be trapped with electrophiles like allyl acetate (B1210297) in the presence of a palladium catalyst. | rsc.org |
| Allylzincation/Negishi Coupling | Acetylenic Sulfones | A tandem process involving the addition of allylzinc bromide followed by a nickel-catalyzed cross-coupling. | rsc.org |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions represent one of the most powerful and versatile methods for constructing carbon-carbon bonds. nih.govacs.org Organozinc reagents, including ethylzinc bromide, are key partners in these transformations due to their good functional group tolerance and their ability to readily undergo transmetalation with palladium and nickel catalysts. wikipedia.orgnih.gov
The Negishi cross-coupling reaction, which joins an organozinc compound with an organic halide or triflate, is a cornerstone of modern organic synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry. uni-muenchen.denumberanalytics.com The reaction is typically catalyzed by palladium or nickel complexes. numberanalytics.comwikipedia.org
The catalytic cycle is generally understood to involve three primary steps: acs.orgnumberanalytics.com
Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) reacts with the organic halide (R-X) to form a higher-valent organometal halide intermediate (R-M(II)-X).
Transmetalation: The organozinc reagent (R'-ZnX) transfers its organic group to the metal center, displacing the halide and forming a diorganometal intermediate (R-M(II)-R').
Reductive Elimination: The two organic groups on the metal center couple and are eliminated as the final product (R-R'), regenerating the low-valent metal catalyst, which re-enters the catalytic cycle.
The Negishi coupling is notable for its broad scope, allowing for the formation of C(sp³)–C(sp²), C(sp²)–C(sp²), and other carbon-carbon bonds. wikipedia.org
Palladium catalysts are widely used in Negishi couplings due to their high efficiency and broad functional group tolerance. wikipedia.org Research has focused on developing sophisticated phosphine (B1218219) ligands that promote the desired reaction pathway and suppress side reactions, such as β-hydride elimination, which can be problematic when using alkylzinc reagents with β-hydrogens, like ethylzinc bromide. organic-chemistry.orgnih.gov
For the coupling of secondary alkylzinc reagents, a significant challenge is preventing isomerization to the more stable primary alkyl product. nih.gov The development of bulky biaryldialkylphosphine ligands, such as CPhos, has been instrumental in promoting the rate of reductive elimination relative to β-hydride elimination, thus preserving the structure of the secondary alkyl group. organic-chemistry.orgnih.gov These catalysts have proven effective for coupling a wide array of aryl bromides and activated aryl chlorides with secondary alkylzinc halides in THF. organic-chemistry.orgnih.gov
Table 3: Selected Examples of Palladium-Catalyzed Negishi Couplings
| Organozinc Reagent | Electrophile | Catalyst System | Product Yield | Key Feature | Reference |
| Isopropylzinc Bromide | 4-Bromoacetophenone | Pd(OAc)₂ / CPhos | 92% | High selectivity for branched vs. linear product. | nih.gov |
| Cyclohexylzinc Bromide | 4-Chlorobenzonitrile | Pd(OAc)₂ / CPhos | 95% | Effective coupling with an activated aryl chloride. | nih.gov |
| Primary Alkylzinc Halides | Primary Alkyl Bromides | Pd₂(dba)₃ / PCyp₃ / NMI | Good to Excellent | Broad scope for C(sp³)-C(sp³) coupling, tolerating various functional groups. | organic-chemistry.org |
| Ethylzinc Halide | Alkenyl Halide | Pd(P(t-Bu)₃)₂ | Not specified | Used for stereospecific ethylation in a multi-step synthesis. | nih.gov |
Nickel catalysts offer a powerful alternative to palladium for Negishi cross-coupling reactions and are sometimes superior, particularly for less reactive electrophiles like aryl chlorides. wikipedia.orgorganic-chemistry.org Nickel-based systems have been developed that effectively address long-standing challenges in cross-coupling, such as the isomerization of secondary alkylzinc reagents. nih.govorganic-chemistry.org
A notable advancement is the development of a general nickel-catalyzed process for the cross-coupling of secondary alkylzinc halides with aryl iodides. nih.govorganic-chemistry.org This system, often employing nitrogen-based ligands like terpyridines, successfully overcomes the isomerization and β-hydride elimination problems that can limit analogous palladium-catalyzed reactions. nih.govorganic-chemistry.org The addition of salt additives, such as LiBF₄, has been shown to dramatically improve both the yield and the retention of the secondary alkyl structure for challenging substrates. nih.govorganic-chemistry.org Furthermore, nickel catalysis can be less sensitive to air and moisture, allowing for more practical benchtop setups. organic-chemistry.org
Table 4: Selected Examples of Nickel-Catalyzed Negishi Couplings
| Organozinc Reagent | Electrophile | Catalyst System | Product Yield | Key Feature | Reference |
| Secondary Alkylzinc Halides | Aryl Iodides | NiCl₂ / Terpyridine Ligand | Excellent | Overcomes isomerization problems associated with Pd catalysts. | organic-chemistry.org |
| Secondary Alkylzinc Halides | Aryl Iodides | NiCl₂ / Ligand + LiBF₄ | Improved Yields | Additive suppresses isomerization and improves yield. | nih.govorganic-chemistry.org |
| Racemic Secondary Allylic Chlorides | Alkylzinc Halides | Ni Catalyst / Chiral Ligand | High Yield, High ee | Stereoconvergent process providing chiral products. | mit.edu |
| Functionalized Alkylzinc Halides | Alkyl Iodides | Nickel Catalyst / Styrene Promoter | Good Yields | Versatile C(sp³)-C(sp³) cross-coupling. | uni-muenchen.de |
Negishi Cross-Coupling: Scope and Mechanistic Insights
Iron-Catalyzed Variants
Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to palladium and nickel-based systems. nih.govresearchgate.net These reactions often utilize simple iron salts and can tolerate a variety of functional groups. nih.govresearchgate.net In the context of using organozinc reagents like ethylzinc bromide, iron catalysis provides an efficient pathway for C(sp²)–C(sp³) bond formation. nih.gov
Studies have shown that various iron sources are effective, including iron(III) acetylacetonate (B107027) (Fe(acac)₃) and iron(III) chloride (FeCl₃). nih.gov The reactions can proceed under mild conditions, often at 0 °C, in a polar aprotic solvent like tetrahydrofuran (B95107) (THF). nih.gov The use of additives can be crucial for the success of these couplings. For instance, N-heterocyclic carbenes and bisphosphine ligands have been developed to enhance the reactivity and selectivity of iron-catalyzed cross-couplings. researchgate.net
A key challenge in cross-coupling reactions involving alkyl nucleophiles is the potential for β-hydride elimination. nih.gov However, certain iron-based catalytic systems have shown resistance to this side reaction. nih.gov The choice of the iron source and ligands can significantly influence the reaction's outcome, minimizing isomerization and other unwanted side reactions. nih.gov For example, the use of FeF₃·3H₂O has been found to be critical in minimizing nucleophile isomerization in certain cases. nih.gov
The general mechanism for these iron-catalyzed reactions is thought to involve a series of steps similar to other transition metal-catalyzed cross-couplings, including oxidative addition, transmetalation, and reductive elimination. nih.gov
Table 1: Examples of Iron-Catalyzed Cross-Coupling Reactions
| Electrophile | Nucleophile | Iron Catalyst | Ligand/Additive | Solvent | Product | Yield (%) |
| Aryl Chlorobenzenesulfonate | Ethylmagnesium Bromide | Fe(acac)₃ | DMI | THF | Ethylarene | >98 |
| Aryl Sulfamate | Isopropylmagnesium Chloride | FeF₃·3H₂O | None | THF | Isopropylarene | - |
Data compiled from various studies on iron-catalyzed cross-coupling reactions. Yields are representative and may vary based on specific substrates and conditions.
Copper-Mediated Cross-Coupling Processes
Copper-catalyzed cross-coupling reactions have a long history and have seen a resurgence with the development of new catalyst systems and reaction partners. rsc.orgacs.org These reactions are particularly valuable for forming carbon-heteroatom and carbon-carbon bonds under mild conditions. acs.orgnih.gov Ethylzinc bromide, as a source of an ethyl nucleophile, can participate in these copper-mediated transformations.
The choice of the copper source, ligand, base, and solvent is often critical to the success of these reactions. acs.org While simple copper(I) salts like copper(I) chloride (CuCl) can be effective, the addition of ligands such as tricyclohexylphosphine (B42057) (Cy₃P) can significantly improve catalyst performance. rsc.org Reactions are often conducted in solvents like toluene (B28343) or THF. rsc.org
Mechanistic investigations into copper-mediated cross-couplings suggest the involvement of a transmetalation step where the organic group from the organozinc reagent is transferred to the copper center. acs.org In some photoinduced copper-catalyzed reactions, the proposed mechanism involves the formation of a photoexcited copper(I) complex that undergoes single electron transfer with the electrophile, leading to the formation of a radical intermediate that then couples to form the product. nih.gov
Table 2: Key Parameters in Copper-Mediated Cross-Coupling
| Parameter | Observation |
| Copper Source | CuCl, CuI are commonly used. rsc.org |
| Ligands | Xantphos, Cy₃P can enhance catalytic activity. rsc.org |
| Solvent | Toluene and THF are effective reaction media. rsc.org |
| Concentration | Higher concentrations (e.g., 1M) can be beneficial. rsc.org |
This table summarizes general observations from studies on copper-catalyzed cross-coupling reactions.
Carbozincation Reactions
Carbozincation refers to the addition of an organozinc compound across a carbon-carbon multiple bond (alkene or alkyne). This reaction is a powerful tool for the construction of new carbon-carbon bonds and for the stereoselective synthesis of complex acyclic systems. acs.org While the provided search results focus more on the fragmentation-allylation sequence of homoallylic alcohols catalyzed by zinc salts, the fundamental principle involves the reaction of an organozinc reagent. acs.org
The reactivity in carbozincation can be influenced by the nature of the organozinc reagent and the substrate. These reactions can be catalyzed by zinc salts, and the process can be highly regioselective and diastereoselective. acs.org For instance, the reaction of α-substituted homoallylic alcohols can lead to α-substituted products with high anti diastereoselectivity. acs.org
Transmetalation Mechanisms with Transition Metal Catalysts
Transmetalation is a fundamental step in many transition metal-catalyzed cross-coupling reactions, involving the transfer of an organic group from one metal (in this case, zinc) to another (the transition metal catalyst, such as palladium or nickel). nih.govwikipedia.orglibretexts.org This process is crucial for bringing the nucleophilic partner into the catalytic cycle. nih.gov
The general catalytic cycle for a cross-coupling reaction involves oxidative addition of an organic halide to the low-valent transition metal, followed by transmetalation with the organozinc reagent, and finally, reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. nih.gov
Role of Zincate Species in Transmetalation
For alkylzinc species, the formation of a "zincate" species is often a prerequisite for efficient transmetalation to a palladium center. wikipedia.org This involves the coordination of halide ions to the organozinc compound, forming a more nucleophilic species of the general formula [RZnX₃]²⁻. wikipedia.org This is in contrast to arylzinc species, which may not require the formation of such zincates to the same extent. wikipedia.org The formation of these zincate species enhances the electron density at the zinc center, facilitating the transfer of the alkyl group to the electrophilic transition metal complex. researchgate.net
The formation of zincates can be achieved by the addition of salts, such as lithium chloride, to the reaction mixture. nih.gov This has been shown to have a pronounced effect on the reactivity of alkylzinc bromides in certain cross-coupling reactions. nih.gov
Influence of Ligands and Additives on Transmetalation Rates
Ligands and additives play a critical role in modulating the rate and efficiency of the transmetalation step. nih.govacs.org The ligands coordinated to the transition metal catalyst can influence its electronic and steric properties, thereby affecting its susceptibility to transmetalation. For example, in copper-catalyzed reactions, the choice of ligand can be crucial for achieving high yields. acs.org
Additives, such as lithium chloride, can promote the formation of more reactive zincate species, as discussed previously, thereby accelerating the transmetalation process. nih.gov The presence of such additives can be essential for the coupling of less reactive alkylzinc bromides. nih.gov
Studies on Solvent Effects (THF) on Reaction Pathways
The solvent can have a profound impact on the reaction pathways of organozinc reagents. Tetrahydrofuran (THF) is a common solvent for the preparation and reaction of ethylzinc bromide. nih.govrsc.org Its coordinating ability can influence the structure and reactivity of the organozinc species in solution.
Studies comparing the synthesis of organozinc reagents in THF versus more polar aprotic solvents like DMSO have revealed different mechanisms of rate acceleration. nih.gov In THF, the addition of a salt additive like LiCl accelerates the solubilization of organozinc intermediates from the surface of the zinc metal. nih.gov In contrast, a polar solvent like DMSO appears to accelerate the initial oxidative addition step. nih.gov
NMR spectroscopy studies have shown that in the absence of accelerating additives, the formation of organozinc reagents in THF can be significantly slower compared to in DMSO. nih.gov For example, the reaction of 2-iodoethylbenzene with zinc powder showed only 3% conversion in THF-d₈ after 30 minutes, while it was nearly complete in DMSO-d₆. nih.gov This highlights the crucial role of the solvent in the initial formation of the organozinc reagent, which subsequently impacts its availability for further reactions. The presence of an induction period in THF suggests that the removal of a surface oxide layer from the zinc metal is a key initial step. nih.gov
Furthermore, the solvent can influence the stability and reactivity of the organozinc reagent itself. For instance, exposure of a THF solution of an ethylzinc derivative to air can lead to the formation of a ZnO-incorporating derivative. rsc.org
Advanced Synthetic Applications of Ethylzinc Bromide, 0.50 M in Thf
Asymmetric Synthesis Utilizing Chiral Ligands and Catalysts
The utility of ethylzinc (B8376479) bromide and related organozinc reagents is significantly enhanced in asymmetric synthesis through the use of chiral ligands and catalysts. These auxiliary compounds create a chiral environment around the zinc center, enabling the selective formation of one enantiomer or diastereomer over the other in carbon-carbon bond-forming reactions.
The enantioselective addition of organozinc reagents to carbonyl compounds, particularly aldehydes, is a cornerstone of modern asymmetric synthesis for producing chiral alcohols. wikipedia.org The reaction's success hinges on the selection of an appropriate chiral ligand that complexes with the organozinc species. A variety of ligands have been developed that achieve high levels of enantioselectivity.
For instance, 1,1′-bi-2-naphthol (BINOL) derivatives have proven to be highly effective catalysts for the asymmetric addition of arylzinc and vinylzinc reagents (generated in situ from diethylzinc) to a wide array of aldehydes, yielding valuable chiral benzylic and allylic alcohols. acs.org Similarly, tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs), which are derived from tartaric acid, are another class of ligands that facilitate dialkylzinc additions to both aromatic and aliphatic aldehydes with excellent enantiomeric excess (ee), often up to 99%. wikipedia.org
Early pioneering work demonstrated that amino alcohols, such as (−)-3-exo-dimethylaminoisotoluene ((−)-DAIB), could effectively catalyze the addition of diethylzinc (B1219324) to benzaldehyde (B42025) with high enantioselectivity. wikipedia.org The mechanism often involves the formation of a well-organized dimeric catalyst complex, which precisely controls the facial selectivity of the nucleophilic attack on the aldehyde. Computational studies, including Density Functional Theory (DFT), have been employed to understand the mechanism of these transformations, revealing that the C-C bond formation proceeds through a highly organized, chelated ion-pair intermediate that dictates the stereochemical outcome. nih.gov
| Chiral Ligand/Catalyst Class | Substrate Scope | Reported Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| (R)-1 (A BINOL Derivative) | Aliphatic, aromatic, and vinyl aldehydes | 83-94% | acs.org |
| TADDOLs | Aromatic and aliphatic aldehydes | Up to 99% | wikipedia.org |
| (1R,2S)-(–)-1-phenyl-2-piperidinopropane-1-thiol | α-branched aldehydes | Nearly 100% | rsc.org |
| N-sulfonylated (R,R)-DPEN with Ru | Cyclic enones | High | nih.gov |
Beyond controlling enantioselectivity, ethylzinc bromide in THF is also employed in diastereoselective reactions, where the goal is to control the relative stereochemistry of multiple newly formed stereocenters. An efficient method for the one-pot synthesis of 4-bromotetrahydropyrans with high diastereoselectivity has been developed using a Zn/ZnBr₂ catalytic system. researchgate.net This reaction proceeds via an alkenylation followed by a Prins cyclization of aldehydes and allyl bromide. researchgate.net The stereochemical outcome is often controlled by the formation of the most stable chair-like transition state, leading predominantly to the cis-isomer of the disubstituted pyran ring. researchgate.net
Highly diastereoselective additions of organozinc reagents have also been reported for reactions with α-chloro aldimines, where the alkylzinc halide's Lewis acidity allows it to coordinate to the chlorine and nitrogen atoms of the substrate, directing the nucleophilic addition from a specific face. researchgate.net The diastereoselectivity for the addition of organozinc reagents to aldehydes can often be predicted using established models, such as those proposed by Noyori and Evans, which consider the steric interactions between the aldehyde substituents and the ligand in the transition state. wikipedia.org
Functional Group Tolerance and Chemoselectivity Profiles
A significant advantage of organozinc reagents like ethylzinc bromide is their remarkable functional group tolerance, which stems from the covalent nature of the carbon-zinc bond and the moderate Lewis acidity of the zinc center. ncl.res.in This characteristic allows for the presence of various sensitive functional groups in the reaction substrates that would be incompatible with more reactive organometallic reagents like organolithiums or Grignards.
Organozinc reagents exhibit excellent chemoselectivity, meaning they react preferentially at the desired site in a multifunctional molecule. wikipedia.orgacs.org They are compatible with a wide range of functional groups, including esters, ketones, amides, nitriles, ethers, and even some halides. wikipedia.orgsigmaaldrich.com For example, in the Fukuyama coupling, an organozinc reagent can be coupled with a thioester to form a ketone, even in the presence of other functionalities like acetates or aromatic halides, because the ketone formation is kinetically favored. wikipedia.org
The use of highly activated Rieke® zinc for the preparation of organozinc reagents further expands this tolerance, allowing for the direct formation of zinc reagents from organic halides containing sensitive groups. sigmaaldrich.com This high degree of tolerance makes ethylzinc bromide an ideal choice for complex synthetic sequences where protecting group strategies can be minimized, leading to more efficient and atom-economical routes.
| Functional Group | Compatibility | Reference |
|---|---|---|
| Ester | Tolerated | sigmaaldrich.com |
| Ketone | Tolerated | wikipedia.orgsigmaaldrich.com |
| Nitrile | Tolerated | sigmaaldrich.com |
| Amide | Tolerated | sigmaaldrich.com |
| Aromatic Halides (e.g., -Br) | Tolerated | wikipedia.org |
| Alkyne | Tolerated | wikipedia.org |
Strategic Implementations in Complex Molecule Synthesis
The chemoselectivity and functional group tolerance of ethylzinc bromide and its derivatives make them strategically important in the total synthesis of complex natural products and pharmaceuticals. These reagents can be introduced at various stages of a synthesis, even in the presence of delicate functionality, without the need for extensive protection-deprotection steps.
A classic example is found in Danishefsky's total synthesis of cycloproparadicicol. wikipedia.org In this synthesis, a Barbier-type reaction, which involves the in situ generation of an organozinc reagent in the presence of the carbonyl substrate, was utilized. wikipedia.org The organozinc addition proceeded efficiently, leaving other sensitive functionalities within the advanced intermediate, such as a dienone and an alkyne, completely intact. This strategic application highlights the reagent's ability to perform specific transformations in a complex molecular environment, a critical requirement for modern synthetic chemistry.
Multicomponent Reactions (MCRs) Involving Ethylzinc Bromide
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are powerful tools for rapidly building molecular complexity. nih.gov Ethylzinc bromide, prepared in THF, has proven to be an effective nucleophile in several such transformations.
One prominent example is the organometallic Mannich reaction. beilstein-journals.orgnih.gov In this process, an organozinc bromide, an aldehyde, and an amine are coupled in a one-pot reaction to produce α-branched amines. beilstein-journals.orgnih.gov Research has shown that using alkylzinc bromides in THF, often in the presence of a lithium chloride additive to enhance reactivity, provides a straightforward route to these valuable products. beilstein-journals.orgnih.gov A variety of aromatic aldehydes and secondary amines are compatible with this process. beilstein-journals.org
Another notable MCR involves the uncatalyzed three-component reaction of an aliphatic organozinc reagent, an acrylate, and an acyl chloride. researchgate.net This domino reaction, which involves a formal conjugate addition followed by a crossed-Claisen condensation, efficiently produces α-substituted β-ketoesters under mild conditions. researchgate.net The ability of ethylzinc bromide to participate in these MCRs underscores its utility in diversity-oriented synthesis and the rapid generation of compound libraries for drug discovery. nih.gov
| Reaction Name | Reactants | Product | Reference |
|---|---|---|---|
| Organometallic Mannich Reaction | Alkylzinc Bromide, Aldehyde, Secondary Amine | α-Branched Amine | beilstein-journals.orgnih.gov |
Theoretical and Computational Investigations of Ethylzinc Bromide in Thf Solution
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the reaction mechanisms of organometallic compounds, including ethylzinc (B8376479) bromide. These studies are crucial for understanding the intricate steps involved in reactions like the Negishi cross-coupling, a key application for organozinc reagents.
Research has shown that for alkylzinc species to undergo transmetalation to a palladium center, a sufficient concentration of halide ions is necessary to form a more reactive "zincate" species, such as RZnX₃²⁻. wikipedia.org DFT studies can model the formation of these zincates and calculate their relative stabilities and reactivity compared to the neutral ethylzinc bromide species. This provides insight into why certain additives or reaction conditions can dramatically improve the outcome of these cross-coupling reactions.
Furthermore, DFT is instrumental in understanding the chemoselectivity of organozinc reagents. By comparing the activation energies for different possible reaction pathways, researchers can predict which functional groups in a complex molecule are most likely to react. This predictive power is invaluable for designing synthetic routes that are both efficient and selective, minimizing the formation of unwanted byproducts. wikipedia.org
Molecular Dynamics and Ab Initio Simulations of Solvation States
While static DFT calculations are powerful, the dynamic nature of a solution is often best captured by molecular dynamics (MD) simulations. For ethylzinc bromide in THF, MD simulations can model the movement and interactions of a large ensemble of molecules over time, providing a detailed picture of the solvation shell around the organozinc species.
Ab initio molecular dynamics, which uses quantum mechanical calculations to determine the forces between atoms at each time step, offers a particularly accurate, albeit computationally intensive, method for studying these systems. chemrxiv.org Such simulations have been employed to explore the solvation states of related zinc compounds like ZnCl₂, ZnMeCl, and ZnMe₂ in THF. chemrxiv.org These studies reveal that multiple solvation states can coexist at room temperature, with the zinc center being coordinated by varying numbers of THF molecules. chemrxiv.org For instance, simulations of ZnCl₂ in THF showed that while a tetracoordinate species might be expected, various coordination numbers are thermodynamically accessible. chemrxiv.org
These simulations can generate key structural and dynamic information:
Radial Distribution Functions (RDFs): These plots show the probability of finding a solvent molecule at a certain distance from the zinc atom, revealing the structure of the solvation shells.
Coordination Number: By integrating the RDF, the average number of THF molecules directly bound to the zinc center can be calculated.
Solvent Exchange Dynamics: MD simulations can track the rate at which THF molecules in the first solvation shell exchange with those in the bulk solvent, a process that can be crucial for reactivity.
A combined approach using ab initio MD with experimental validation, such as X-ray absorption spectroscopy, provides a robust understanding of the species present in solution. chemrxiv.org This synergy is essential because the reactivity of ethylzinc bromide is not determined by a single, static structure but by a dynamic equilibrium of different solvated species.
Prediction of Reactivity and Selectivity in Catalytic Cycles
Computational chemistry plays a pivotal role in predicting the reactivity and selectivity of ethylzinc bromide in catalytic cycles, most notably in palladium-catalyzed cross-coupling reactions. uni-muenchen.de The low reactivity of organozinc compounds compared to other organometallics like Grignard or organolithium reagents makes them more tolerant of various functional groups, leading to higher selectivity. wikipedia.org Computational models can quantify this behavior.
DFT calculations can be used to compare the energy profiles of competing reaction pathways. For example, in a molecule with multiple electrophilic sites, calculations can determine the activation energy for the reaction of ethylzinc bromide at each site. The pathway with the lowest energy barrier will be the most favored, thus predicting the regioselectivity of the reaction.
Similarly, stereoselectivity can be predicted by modeling the transition states for the formation of different stereoisomers. The difference in the free energy of these transition states can be correlated with the experimentally observed enantiomeric or diastereomeric excess. These predictions are particularly important in the synthesis of complex molecules like pharmaceuticals, where specific stereochemistry is often required for biological activity.
The role of ligands on the palladium catalyst is also a key area of computational investigation. By modeling the catalytic cycle with different phosphine (B1218219) or N-heterocyclic carbene ligands, chemists can predict how the ligand structure will influence the rate and selectivity of the reaction. This in-silico screening can accelerate the discovery of new and improved catalyst systems for reactions involving ethylzinc bromide.
Elucidation of Transition State Structures and Energy Landscapes
Understanding the structure of the transition state—the highest energy point along a reaction coordinate—is fundamental to understanding chemical reactivity. For reactions involving ethylzinc bromide, computational methods are often the only way to gain insight into the fleeting geometry of these transient species.
Using DFT, chemists can perform transition state searches to locate the specific arrangement of atoms that represents the energetic bottleneck of a reaction. Analysis of these structures provides a wealth of information. For example, in the transmetalation step of a Negishi coupling, the transition state structure would reveal the precise way in which the ethyl group is bridged between the zinc and palladium centers. It would also show the involvement of solvent molecules and any halide ligands in stabilizing this arrangement.
Once the transition states and intermediate species are identified, a complete energy landscape, or reaction profile, can be constructed. This profile charts the free energy of the system as it progresses from reactants to products, providing a visual representation of the reaction mechanism. Key features of this landscape include:
Activation Energy (ΔG‡): The energy difference between the reactants and the highest transition state, which determines the reaction rate.
Intermediates: Local energy minima along the reaction pathway, representing species that have a finite, albeit often short, lifetime.
By comparing the energy landscapes of different potential mechanisms, researchers can determine the most likely pathway a reaction will follow. This is particularly useful for complex, multi-step catalytic cycles where several competing pathways may exist.
Spectroscopic Validation of Computational Models (e.g., X-ray Absorption Spectroscopy, NMR)
A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. Spectroscopic techniques are invaluable for this purpose, providing a bridge between the calculated properties of molecules and their real-world behavior.
X-ray Absorption Spectroscopy (XAS) , particularly the X-ray Absorption Near Edge Structure (XANES) region, is highly sensitive to the local coordination environment and oxidation state of the absorbing atom—in this case, zinc. Researchers can use time-dependent DFT (TD-DFT) to simulate the XANES spectra of the various solvated ethylzinc bromide species predicted by MD simulations. chemrxiv.org By comparing these simulated spectra to the experimental spectrum of an actual ethylzinc bromide solution in THF, they can confirm the presence and relative populations of the different calculated species. chemrxiv.org This approach has successfully been used to clarify the solution structures of related organozinc compounds. chemrxiv.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. While direct observation of the carbon-zinc bond can be challenging, ¹H and ¹³C NMR can provide information about the ethyl group and the coordinating THF molecules. Computational methods can be used to calculate the NMR chemical shifts of the proposed structures. A good match between the calculated and experimental shifts provides strong evidence for the validity of the computational model. For instance, the formation of different aggregates or solvates would result in distinct chemical environments that could be predicted and then verified by NMR.
By integrating these advanced spectroscopic techniques with high-level computational models, a comprehensive and experimentally-grounded understanding of the complex solution chemistry of ethylzinc bromide can be achieved.
Aggregation State Studies and Solution Structures of EtZnBr in THF
Organozinc halides are known to exist in solution not as simple monomers, but as part of a complex equilibrium involving various aggregated and solvated forms. This behavior is described by the Schlenk equilibrium, which for ethylzinc bromide in THF can be represented as:
2 EtZnBr ⇌ Et₂Zn + ZnBr₂
The position of this equilibrium, as well as the potential for forming higher aggregates (dimers, trimers, etc.), is highly dependent on the solvent, concentration, and temperature. Computational studies are essential for untangling this complex web of species.
DFT calculations can be used to determine the relative thermodynamic stabilities of the different species involved in the Schlenk equilibrium. By calculating the free energies of EtZnBr, Et₂Zn, and ZnBr₂, along with their various THF solvates, researchers can predict the position of the equilibrium under different conditions. For example, calculations can show how the strong coordination of THF to the Lewis acidic ZnBr₂ might drive the equilibrium to the right.
Furthermore, computational models can explore the structures of various aggregates. Ethylzinc bromide can form dimers, which may be bridged by bromide atoms. The general structure can be depicted as [EtZn(μ-Br)]₂. DFT calculations can optimize the geometry of these dimers and determine their binding energies, providing insight into their stability.
The combination of these computational approaches with experimental data from techniques like cryoscopy, vapor pressure osmometry, or diffusion-ordered NMR spectroscopy (DOSY) allows for a detailed characterization of the solution state of ethylzinc bromide. Understanding this speciation is critical, as each component of the Schlenk equilibrium may exhibit different reactivity in a given chemical transformation.
Comparative Analysis of Ethylzinc Bromide with Other Organometallic Reagents in Thf Systems
Comparison with Other Organozinc Halides and Diorganozinc Reagents
Within the family of organozinc compounds, ethylzinc (B8376479) bromide (EtZnBr) belongs to the class of heteroleptic organozinc halides (RZnX). wikipedia.org Its properties are distinct from other organozinc halides, such as those with different halogens, and from diorganozinc reagents like diethylzinc (B1219324) (Et₂Zn).
Organozinc halides are generally prepared by the direct insertion of zinc metal into an alkyl halide bond. nih.govbeilstein-journals.org The reactivity and stability of these reagents can be influenced by the halide present. For instance, changing the halide anion from chloride to bromide or iodide can lead to an increase in the zinc-carbon bond distance, which may in turn improve the rate of transmetalation in catalytic cycles like the Negishi coupling. researchgate.net While organozinc iodides can sometimes exhibit higher reactivity, alkyl bromides are often preferred as precursors because they are more stable, less costly, and more readily available than their iodide counterparts. nih.govbeilstein-journals.org
Diorganozinc reagents, such as diethylzinc, are typically less nucleophilic than organozinc halides in the absence of a catalyst. libretexts.org However, they can be involved in Schlenk-type equilibria in solution, which can influence the nature of the reactive species. wikipedia.org A significant practical difference lies in their preparation; diorganozinc reagents are often synthesized via transmetalation from more reactive organometallic precursors like Grignard or organolithium reagents, a process that limits the tolerance for sensitive functional groups. nih.govbeilstein-journals.org In contrast, the direct insertion method used for organozinc halides is compatible with a wider array of functionalities. sigmaaldrich.com
The reactivity of organozinc halides can be further enhanced by the addition of salts like lithium chloride (LiCl), which can form more nucleophilic "ate" complexes, such as RZnXCl⁻. nih.gov This strategy is crucial in reactions like the multicomponent Mannich reaction, where the LiCl-mediated formation of an organozincate from the organozinc bromide is essential for the reaction's success in THF. nih.govbeilstein-journals.org
| Feature | Ethylzinc Bromide (EtZnBr) | Other Organozinc Halides (e.g., EtZnI, EtZnCl) | Diorganozinc Reagents (e.g., Et₂Zn) |
| Class | Heteroleptic (RZnX) wikipedia.org | Heteroleptic (RZnX) wikipedia.org | Diorganozinc (R₂Zn) wikipedia.org |
| Typical Preparation | Direct insertion of zinc into ethyl bromide. nih.govbeilstein-journals.org | Direct insertion of zinc into the corresponding ethyl halide. ncl.res.inorganic-chemistry.org | Transmetalation from Grignard or organolithium reagents. nih.govbeilstein-journals.org |
| Reactivity | Moderately reactive; enhanced by LiCl. nih.gov | Reactivity varies with halide (I > Br > Cl). researchgate.net | Generally less nucleophilic but can be more reactive in specific catalytic reactions. libretexts.org |
| Functional Group Tolerance | Good, due to direct preparation method. sigmaaldrich.com | Good; depends on preparation conditions. organic-chemistry.org | More limited due to harsher preparation methods. beilstein-journals.org |
| Key Applications | Negishi coupling, Mannich reactions, additions to carbonyls. wikipedia.orgnih.gov | Similar to EtZnBr; choice depends on desired reactivity and substrate. ncl.res.in | Asymmetric additions to aldehydes, some cross-coupling reactions. libretexts.org |
Comparative Reactivity with Grignard Reagents
Grignard reagents (RMgX) are perhaps the most common organometallic compounds for carbon-carbon bond formation. numberanalytics.com The comparison between ethylzinc bromide and its Grignard analogue, ethylmagnesium bromide, highlights fundamental trade-offs between reactivity and selectivity.
The most significant distinction between organozinc and Grignard reagents is their nucleophilicity. wikipedia.orglibretexts.org Grignard reagents are considerably more powerful nucleophiles and stronger bases. youtube.com This high reactivity, stemming from the more polar carbon-magnesium bond, allows them to react with a wide range of electrophiles, including less reactive ones. numberanalytics.com
However, this high reactivity comes at the cost of functional group compatibility. Grignard reagents will react with any acidic protons, even those of weak acids like alcohols and terminal alkynes, and readily attack carbonyl functionalities such as esters, amides, and nitriles. masterorganicchemistry.commasterorganicchemistry.com This often necessitates the use of protecting groups for multifunctional molecules. masterorganicchemistry.com
In contrast, ethylzinc bromide is significantly less nucleophilic. libretexts.org This "milder" nature means it is compatible with a broader spectrum of functional groups. Esters, amides, and nitriles are often stable in the presence of organozinc reagents, which allows for more direct synthetic routes without the need for protecting groups. wikipedia.org This enhanced chemoselectivity is a major advantage of organozinc compounds in the synthesis of complex molecules. acs.org
| Feature | Ethylzinc Bromide (in THF) | Ethylmagnesium Bromide (in THF) |
| Nucleophilicity | Lower libretexts.org | Higher youtube.com |
| Basicity | Weaker Base | Stronger Base youtube.com |
| Compatibility with Esters | Generally compatible. wikipedia.org | Reacts to form tertiary alcohols (double addition). masterorganicchemistry.com |
| Compatibility with Ketones | Reacts. researchgate.net | Reacts. quora.com |
| Compatibility with Nitriles | Generally compatible. sigmaaldrich.com | Reacts. |
| Compatibility with Acidic Protons | Unstable toward protic solvents. wikipedia.org | Highly reactive with water, alcohols, etc. masterorganicchemistry.com |
| Need for Protecting Groups | Less frequent. wikipedia.org | Often required for multifunctional compounds. masterorganicchemistry.com |
The differing reactivity profiles of ethylzinc bromide and Grignard reagents dictate their suitability for specific chemical transformations.
Advantages of Ethylzinc Bromide:
Chemoselectivity: In the synthesis of polyfunctional molecules, the ability of ethylzinc bromide to selectively react with one functional group (e.g., an aldehyde) while leaving another (e.g., an ester) untouched is a significant advantage. wikipedia.org
Barbier-type Reactions: Organozinc reagents are well-suited for one-pot Barbier reactions, where the reagent is generated in situ in the presence of the electrophile. Their lower reactivity and reduced sensitivity to water compared to Grignard reagents can be beneficial in these setups. wikipedia.orglibretexts.org
Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions like the Negishi coupling, the milder nature of organozinc reagents leads to fewer side reactions and broader functional group tolerance compared to Grignard-based coupling reactions (e.g., Kumada coupling). wikipedia.org
Limitations of Ethylzinc Bromide:
Lower Reactivity: The primary limitation is its reduced nucleophilicity, which means it may fail to react with less reactive electrophiles where a Grignard reagent would succeed. libretexts.org
Catalyst Requirement: Many reactions involving organozinc reagents, particularly cross-coupling, require a transition metal catalyst (e.g., palladium or nickel) to proceed efficiently. wikipedia.org
Conversely, Grignard reagents are advantageous for their sheer power, enabling additions to sterically hindered or electronically deactivated carbonyls. However, their utility is limited by their indiscriminate reactivity.
Comparison with Organolithium Reagents
Organolithium reagents, such as ethyllithium (B1215237), represent a further step up in reactivity from Grignard reagents. masterorganicchemistry.com The carbon-lithium bond is even more polarized than the carbon-magnesium bond, making organolithium compounds extremely strong bases and highly potent nucleophiles.
Compared to ethylzinc bromide, organolithium reagents are far less chemoselective. wikipedia.org They react violently with water and other protic sources and attack a vast range of functional groups, making their use in complex syntheses challenging without extensive use of protecting groups. masterorganicchemistry.com
The key advantage of ethylzinc bromide over organolithium reagents is its significantly greater functional group tolerance. wikipedia.org This tolerance is a direct consequence of its lower reactivity. For instance, a molecule containing an ester group could be functionalized at another position using an organozinc reagent, a transformation that would be impossible with an organolithium reagent without first protecting the ester. wikipedia.org This makes organozinc reagents the preferred choice for many steps in the synthesis of complex, functionalized target molecules.
| Reagent Type | General Reactivity Order | Key Characteristic | Functional Group Tolerance |
| Organolithium (RLi) | Highest | Extremely strong nucleophile and base. masterorganicchemistry.com | Lowest; reacts with most electrophilic functional groups and acidic protons. wikipedia.org |
| Grignard (RMgX) | High | Strong nucleophile and base. youtube.com | Low; reacts with many carbonyls and all acidic protons. masterorganicchemistry.com |
| Organozinc Halide (RZnX) | Moderate | Mild nucleophile. libretexts.orgacs.org | High; compatible with esters, amides, nitriles. wikipedia.orgsigmaaldrich.com |
Comparative Studies on Catalytic Performance and Selectivity
The performance of ethylzinc bromide in catalytic systems is often compared with that of other organometallic reagents, revealing important differences in selectivity and efficiency.
In the realm of asymmetric synthesis , the choice of organometallic reagent is critical for achieving high enantioselectivity. Diorganozinc reagents, like diethylzinc, are widely used for the catalytic enantioselective alkylation of aldehydes. libretexts.org Their low intrinsic reactivity means that the addition to the carbonyl group is slow without a chiral catalyst, allowing the catalyzed, enantioselective pathway to dominate. libretexts.org While organozinc halides can also be used, the presence of the Lewis acidic zinc halide can sometimes lead to a competing, non-catalyzed background reaction, which may lower the enantiomeric excess of the product. nih.gov However, specific catalytic systems have been developed to effectively use mixed organozinc reagents (RZnX) in highly enantioselective additions. nih.gov Zinc-promoted asymmetric reactions, such as alkynylations and cyclizations, demonstrate the high degree of selectivity that can be achieved by tuning the reagent and catalyst system. researchgate.netnih.gov
Future Directions and Emerging Research Avenues in Ethylzinc Bromide Chemistry
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
A primary focus of ongoing research is the development of new catalytic systems that can modulate the reactivity and selectivity of ethylzinc (B8376479) bromide. While uncatalyzed reactions are known, the introduction of catalysts, especially chiral catalysts, can significantly broaden the scope and utility of this reagent.
Researchers are designing and synthesizing chiral ligands that can coordinate with the zinc center, creating a chiral environment that influences the stereochemical outcome of reactions. nih.govmdpi.com For instance, chiral amino alcohols and their derivatives have been shown to accelerate the addition of diethylzinc (B1219324) to aldehydes while inducing enantioselectivity. dtic.mil The development of dynamic combinatorial libraries of chiral zinc(II) complexes allows for the rapid screening of catalysts for specific transformations, such as the enantioselective methanolysis of racemic esters. nih.gov The goal is to achieve high yields and enantiomeric excesses for a wide range of substrates.
Recent advancements have also focused on the use of novel catalytic systems, such as those based on zinc in combination with gallic acid or propyl gallate, for ring-opening polymerization reactions. researchgate.net These systems have demonstrated high efficiency in producing polyesters with controlled molecular weights. researchgate.net The exploration of new ligand classes and catalytic concepts is expected to unlock new synthetic possibilities for ethylzinc bromide.
Table 1: Examples of Catalytic Systems for Reactions Involving Organozinc Reagents
| Catalyst/Ligand Type | Reaction Type | Key Findings |
| Chiral Amino Alcohols | Addition to Aldehydes | Acceleration of reaction and induction of optical activity. dtic.mil |
| Chiral Bis-imine Zinc(II) Complexes | Enantioselective Methanolysis | Formation of dynamic libraries for rapid catalyst screening. nih.gov |
| Zinc with Gallic Acid/Propyl Gallate | Ring-Opening Polymerization | Efficient production of polyesters with high yields. researchgate.net |
| Quinine | Aldol-type Reaction | Efficient catalysis for the synthesis of chiral β-trifluoromethyl alcohols. mdpi.com |
| Chiral P,N-Ligands | Michael Addition | Copper-catalyzed enantioselective difluoromethylation. mdpi.com |
Flow Chemistry and Continuous Processing with Organozinc Reagents
The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, better process control, and improved scalability. evonik.comnih.gov The application of flow chemistry to reactions involving organozinc reagents, including ethylzinc bromide, is a burgeoning area of research.
Continuous flow reactors provide superior heat and mass transfer compared to batch reactors, which can lead to improved selectivity and yields. evonik.com This is particularly advantageous for exothermic reactions involving organometallic reagents. Researchers have successfully demonstrated the continuous synthesis of organozinc reagents in flow, which can then be directly used in subsequent coupling reactions like the Negishi, Reformatsky, and Saytzeff reactions. researchgate.netacs.orgresearchgate.net This approach minimizes the handling of sensitive and reactive organometallic intermediates. acs.org
The development of pilot-scale setups for the continuous production of organozinc compounds highlights the industrial relevance of this technology. acs.orgfraunhofer.de These systems can achieve high throughputs, making them suitable for the large-scale synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. acs.orgzeton.com The ability to work with highly concentrated organozinc solutions in flow further intensifies the process, leading to faster and more efficient production. fraunhofer.deacs.org
Applications in Sustainable Chemistry and Green Synthesis Initiatives
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. Organozinc reagents like ethylzinc bromide offer certain advantages in this context.
Compared to more reactive organometallic compounds like organolithium and Grignard reagents, organozinc reagents exhibit greater functional group tolerance, which can reduce the need for protecting groups and shorten synthetic sequences. fraunhofer.delibretexts.org Furthermore, certain reactions involving organozinc reagents, such as the Barbier reaction, can be conducted in more environmentally benign solvents, including water. wikipedia.orglibretexts.org
The development of electrochemical methods for the synthesis of heterocyclic compounds using transition metal catalysts, where electricity serves as a clean oxidant, aligns with the goals of green chemistry. researchgate.net These processes often exhibit high atom economy and avoid the use of chemical oxidants. researchgate.net The inherent properties of organozinc compounds make them suitable for inclusion in such environmentally friendly synthetic protocols. researchgate.net
Mechanistic Investigations of Unprecedented Reaction Pathways
A deeper understanding of the reaction mechanisms governing the transformations of ethylzinc bromide is crucial for the rational design of new reactions and the optimization of existing ones. Modern analytical techniques and computational modeling are being employed to elucidate the intricate details of these pathways.
Studies have focused on understanding the formation of organozinc reagents from zinc metal, revealing the roles of activating agents and the sequence of oxidative addition and solubilization steps. nih.govnih.gov Techniques like fluorescence microscopy have been instrumental in detecting surface reaction intermediates that were previously inaccessible. nih.govnih.gov
Gas-phase studies using techniques like infrared multiple-photon dissociation (IRMPD) spectroscopy and computational modeling are providing valuable insights into the structure and coordination of organozinc cations. rsc.orgresearchgate.net These investigations help to understand the influence of solvents and ligands on the stability and reactivity of these species. Furthermore, kinetic studies comparing different types of organozinc reagents are shedding light on their unique reactivity profiles in catalytic cycles. researchgate.net This fundamental knowledge is essential for predicting and controlling the outcomes of reactions involving ethylzinc bromide.
Table 2: Mechanistic Insights into Organozinc Reactions
| Area of Investigation | Key Findings | Techniques Used |
| Formation from Zinc Metal | Two-step mechanism of oxidative addition and solubilization. nih.govnih.gov | Fluorescence Microscopy, NMR Spectroscopy. nih.gov |
| Solution-Phase Structure | Characterization of solvation dynamics and coordination. acs.org | Ab Initio Molecular Dynamics, X-ray Absorption Spectroscopy. acs.org |
| Gas-Phase Structure | Determination of coordination sphere and ligand influence. rsc.orgresearchgate.net | IRMPD Spectroscopy, Computational Modeling. rsc.orgresearchgate.net |
| Reactivity Studies | Comparison of reactivity between different organozinc species. researchgate.net | Kinetic Experiments, In situ Spectroscopy. researchgate.net |
Integration with Data Science Approaches for Reaction Discovery and Optimization
The intersection of data science, machine learning, and chemistry is opening up new frontiers in reaction discovery and optimization. numberanalytics.com These computational tools are being increasingly applied to the field of organometallic chemistry, including reactions involving ethylzinc bromide.
Machine learning algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, optimize reaction conditions, and even discover novel transformations. whiterose.ac.ukucla.edu This data-driven approach can significantly accelerate the research and development process by minimizing the number of experiments required. ucla.edu For instance, machine learning models can be used to predict the properties of organometallic compounds and identify promising catalyst candidates. numberanalytics.comresearchgate.netchemistryworld.com
The integration of data science with high-throughput experimentation (HTE) provides a powerful strategy for systematically exploring vast reaction spaces. chemrxiv.orgnih.gov By using machine learning to guide the design of experiments, researchers can efficiently identify optimal reaction conditions and expand the scope of known reactions. chemrxiv.orgnih.gov This synergy between computational and experimental approaches holds immense promise for uncovering new and innovative applications of ethylzinc bromide in organic synthesis. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
